6-(4-{[1,1'-biphenyl]-4-sulfonyl}piperazin-1-yl)-N-[(oxolan-2-yl)methyl]pyridazin-3-amine
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Overview
Description
6-(4-{[1,1’-biphenyl]-4-sulfonyl}piperazin-1-yl)-N-[(oxolan-2-yl)methyl]pyridazin-3-amine is a complex organic compound with a unique structure that includes a biphenyl sulfonyl group, a piperazine ring, and a pyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-{[1,1’-biphenyl]-4-sulfonyl}piperazin-1-yl)-N-[(oxolan-2-yl)methyl]pyridazin-3-amine typically involves multiple steps, starting with the preparation of the biphenyl sulfonyl chloride, which is then reacted with piperazine to form the sulfonyl piperazine intermediate. This intermediate is further reacted with a pyridazine derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(4-{[1,1’-biphenyl]-4-sulfonyl}piperazin-1-yl)-N-[(oxolan-2-yl)methyl]pyridazin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Triethylamine, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
6-(4-{[1,1’-biphenyl]-4-sulfonyl}piperazin-1-yl)-N-[(oxolan-2-yl)methyl]pyridazin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand for studying protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-{[1,1’-biphenyl]-4-sulfonyl}piperazin-1-yl)-N-[(oxolan-2-yl)methyl]pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Losartan: A biphenyl derivative used as an antihypertensive agent.
Piperazine derivatives: A class of compounds with diverse pharmacological activities.
Pyridazine derivatives: Known for their potential therapeutic properties.
Uniqueness
6-(4-{[1,1’-biphenyl]-4-sulfonyl}piperazin-1-yl)-N-[(oxolan-2-yl)methyl]pyridazin-3-amine stands out due to its unique combination of structural features, which confer specific chemical and biological properties. Its biphenyl sulfonyl group, piperazine ring, and pyridazine core contribute to its versatility and potential for various applications.
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-6-[4-(4-phenylphenyl)sulfonylpiperazin-1-yl]pyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O3S/c31-34(32,23-10-8-21(9-11-23)20-5-2-1-3-6-20)30-16-14-29(15-17-30)25-13-12-24(27-28-25)26-19-22-7-4-18-33-22/h1-3,5-6,8-13,22H,4,7,14-19H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCKKABYQZTZDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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